N-Ethyl-3-(4-morpholinyl)-1-propanamine

Description

BenchChem offers high-quality N-Ethyl-3-(4-morpholinyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-(4-morpholinyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

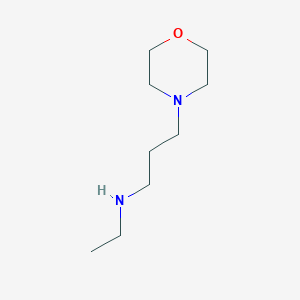

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-10-4-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEXGRIFQOMQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-3-(4-morpholinyl)-1-propanamine: The "Solubilizing Linker" in Modern Drug Design

Topic: Chemical Structure, Synthesis, and Pharmacological Utility of N-Ethyl-3-(4-morpholinyl)-1-propanamine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Technical Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS: 52025-86-4), often referred to as N-ethyl-3-morpholinopropylamine , represents a critical structural motif in medicinal chemistry. It functions primarily as a secondary amine linker that incorporates a morpholine ring—a "privileged structure" known for improving the metabolic stability and water solubility of lipophilic drug cores.

Unlike its primary amine precursor (3-morpholinopropylamine), the N-ethyl derivative offers a controlled nucleophilic handle. The ethyl group acts as a steric cap, preventing over-alkylation during subsequent derivatization, while the propyl chain provides optimal flexible spacing (approx. 3.5 Å) between the solubilizing morpholine head and the pharmacophore.

Chemical Identity Profile

| Property | Specification |

| IUPAC Name | N-Ethyl-3-(morpholin-4-yl)propan-1-amine |

| CAS Number | 52025-86-4 (Base) |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~235°C (Predicted at 760 mmHg) |

| pKa (Base) | ~10.2 (Secondary amine), ~8.3 (Morpholine N) |

| Solubility | Miscible in water, ethanol, DCM; LogP ~0.5 |

Structural Logic & Pharmacological Relevance[5][6]

The "Morpholine-Linker" Strategy

In drug development, poor aqueous solubility is a leading cause of attrition. The morpholine ring is a standard solution due to its ability to disrupt crystal lattice energy and accept hydrogen bonds via the ether oxygen.

However, direct attachment of morpholine to a drug core often reduces potency. The propyl-amine linker serves as a "standoff," allowing the morpholine to interact with solvent water without sterically hindering the drug's binding to its protein target.

Why N-Ethyl?

-

Selectivity: Primary amines (

) are prone to double alkylation, leading to impurities. The secondary N-ethyl amine ( -

Lipophilicity Tuning: The ethyl group adds slight lipophilicity (

) compared to a methyl group, which can be crucial for penetrating the Blood-Brain Barrier (BBB) in CNS active agents.

Diagram 1: Pharmacophore Integration Logic

The following diagram illustrates how this molecule acts as a modular unit in constructing kinase inhibitors or GPCR ligands.

Caption: Modular breakdown showing the molecule's role as a solubilizing tail attached to a lipophilic drug core.

Synthesis Protocol: Reductive Amination

While alkylation is possible, it often yields over-alkylated byproducts. The industry-preferred method for high purity is the Reductive Amination of 3-(4-morpholinyl)-1-propanamine with acetaldehyde.

Experimental Workflow

Objective: Synthesize N-Ethyl-3-(4-morpholinyl)-1-propanamine with >95% purity. Precursor: 3-(4-morpholinyl)-1-propanamine (CAS: 123-00-2).[1]

Reagents:

-

Precursor Amine (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Chosen for mildness to prevent reducing the morpholine ring.

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

-

Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a flame-dried reaction flask with 3-(4-morpholinyl)-1-propanamine (10 mmol) and dry DCM (50 mL).

-

Cool to 0°C under nitrogen atmosphere.

-

Add Acetaldehyde (11 mmol) dropwise.

-

Expert Insight: Maintain 0°C to prevent acetaldehyde evaporation (BP ~20°C) and minimize polymerization.

-

Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

-

-

Reduction:

-

Add STAB (15 mmol) in portions over 15 minutes.

-

Causality: Adding STAB in portions prevents a runaway exotherm. STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones.

-

Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH).

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, distill under reduced pressure (high vacuum required due to high BP) or purify via column chromatography (Silica, DCM:MeOH:NH₃ gradient).

-

Diagram 2: Synthesis Pathway

Caption: Reductive amination pathway utilizing STAB for selective mono-ethylation of the primary amine precursor.

Safety and Handling (E-E-A-T)

As a Senior Application Scientist, it is mandatory to treat this compound as a Corrosive Amine .

-

Hazards:

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B). High pH (~11-12 in solution) saponifies lipids in tissue immediately upon contact.

-

Sensitization: Morpholine derivatives are known sensitizers; avoid inhalation of vapors.

-

-

Storage:

-

Store under inert gas (Argon/Nitrogen). Secondary amines can react with atmospheric CO₂ to form carbamates, appearing as white crusts on the container.

-

Keep away from oxidizing agents (e.g., peroxides) to prevent N-oxide formation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link](Note: Precursor data used for homology validation).

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to N-Ethyl-3-(4-morpholinyl)-1-propanamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-Ethyl-3-(4-morpholinyl)-1-propanamine, a substituted diamine featuring a morpholine heterocycle. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical identity, physicochemical properties, potential synthetic pathways, and applications. Furthermore, it outlines critical safety and handling protocols based on data from structurally related compounds, ensuring a foundation of operational safety. The guide integrates field-proven insights with established chemical principles to serve as a practical resource for laboratory and development settings.

Chemical Identity and Properties

Nomenclature and Identifiers

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a bifunctional organic molecule characterized by a tertiary amine within a morpholine ring and a secondary amine in an ethyl-substituted aminopropyl side chain. This unique structure makes it a valuable building block in synthetic chemistry.

-

IUPAC Name: N-ethyl-3-morpholin-4-ylpropan-1-amine

-

CAS Number: 915921-49-2[1]

-

Molecular Formula: C₉H₂₀N₂O[1]

-

Synonyms: While specific synonyms are not widely documented, the nomenclature can be broken down to understand its derivatives. It is an N-ethyl substituted version of 3-(4-Morpholinyl)-1-propanamine.

Physicochemical Properties

Quantitative data for this specific compound is limited. However, properties can be estimated based on its structure and data from analogous compounds like N-ethylpropylamine and N-ethyl morpholine.[2][3][4]

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar short-chain alkylamines. |

| Boiling Point | >200 °C (Predicted) | Higher than N-ethyl morpholine (133-141°C) due to increased molecular weight and hydrogen bonding capability.[2] |

| Density | ~0.9 - 1.0 g/cm³ (Predicted) | Similar to related morpholine derivatives. |

| Solubility | Miscible with water and many organic solvents (Predicted) | The presence of amine and ether functionalities suggests high polarity and hydrogen bonding potential. |

| pKa (Basic) | 9.5 - 10.5 (Predicted for secondary amine) | Typical range for secondary alkylamines. |

Synthesis and Manufacturing Insights

The synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine is not extensively detailed in public literature. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, such as reductive amination or nucleophilic substitution. The morpholine moiety is a common scaffold in medicinal chemistry, and numerous methods exist for its elaboration.[5][6][7]

Proposed Synthetic Pathway: Reductive Amination

A highly effective and common method for synthesizing secondary amines is reductive amination. This pathway offers high yields and good functional group tolerance.[8]

Conceptual Workflow:

-

Step 1: Michael Addition (Acrylonitrile to Morpholine): Morpholine undergoes a Michael addition with acrylonitrile to form 3-morpholinopropanenitrile. This reaction is typically base-catalyzed and proceeds efficiently.

-

Step 2: Reduction of the Nitrile: The resulting nitrile is reduced to a primary amine, 3-(4-morpholinyl)-1-propanamine. Common reducing agents for this step include Lithium Aluminum Hydride (LiAlH₄) in an ether solvent or catalytic hydrogenation (e.g., H₂/Raney Nickel). The choice of a heterogeneous catalyst like Raney Nickel is often preferred in industrial settings for its ease of removal.

-

Step 3: Reductive Amination with Acetaldehyde: The primary amine is then reacted with acetaldehyde in the presence of a reducing agent to form the final N-ethylated product. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this transformation, minimizing over-alkylation.

The causality behind this multi-step synthesis lies in the robust and well-understood nature of each reaction. The Michael addition provides a reliable method for carbon-chain extension, while the subsequent reduction and reductive amination are high-yielding, standard transformations for amine synthesis.

Caption: Proposed synthetic workflow via reductive amination.

Applications in Research and Drug Development

While specific applications for N-Ethyl-3-(4-morpholinyl)-1-propanamine are not widely published, its structural motifs—a morpholine ring and a flexible diamine linker—are prevalent in pharmacologically active molecules. Its utility can be inferred from the roles of its constituent parts.

-

Scaffold in Medicinal Chemistry: The morpholine ring is a "privileged scaffold" found in numerous approved drugs, including the antibiotic Linezolid and the antidepressant Reboxetine.[5] It is valued for its metabolic stability, favorable physicochemical properties, and ability to improve the pharmacokinetic profile of a drug candidate.

-

Intermediate for Complex Synthesis: This compound serves as a versatile building block. The secondary amine provides a reactive site for further functionalization, allowing for the construction of more complex molecules, such as ligands for metal catalysts, corrosion inhibitors, or novel pharmaceutical agents.[2]

-

Pro-Drug and Linker Technology: The diamine structure is suitable for use in pro-drug design, where it can be attached to a parent drug to enhance solubility or modify its release profile. The linker can be designed to be cleaved enzymatically or chemically in vivo.

The logical relationship between its structure and potential applications is clear: the stable, polar morpholine head provides desirable drug-like properties, while the reactive ethylaminopropyl tail offers a handle for covalent modification and attachment to other molecular entities.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for CAS 915921-49-2 is publicly available. Therefore, a conservative approach to safety must be adopted by evaluating the hazards of structurally similar compounds, such as morpholine, N-ethyl morpholine, and N-ethylpropylamine.[9][10][11][12][13][14]

Anticipated Hazards:

-

Corrosive: Amines are alkaline and can cause severe skin burns and eye damage.[14]

-

Flammable: Short-chain alkylamines are often flammable liquids and vapors.[11]

-

Toxic: Harmful if swallowed, inhaled, or in contact with skin.[11]

GHS Hazard Information (Inferred)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapour.[11] |

| Acute Toxicity | 💀 | Danger | H302: Harmful if swallowed.[11] H311+H331: Toxic in contact with skin or if inhaled.[11] |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage. |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[9][12]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[14]

Representative Experimental Protocol

The following is a hypothetical, self-validating protocol describing the use of N-Ethyl-3-(4-morpholinyl)-1-propanamine as a nucleophile in an amide coupling reaction to demonstrate its utility as a building block.

Objective: Synthesize N'-ethyl-N'-(3-morpholinopropyl)benzamide.

Methodology:

-

Reagent Preparation:

-

Dissolve benzoyl chloride (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, dissolve N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.05 mmol, 1.05 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL). The excess amine and the addition of TEA are crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Reaction Execution:

-

Cool the benzoyl chloride solution to 0 °C in an ice bath. This is a key step to control the exothermicity of the acylation reaction.

-

Add the amine solution dropwise to the cooled benzoyl chloride solution over 15 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (1x 20 mL) and brine (1x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure amide.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Caption: Experimental workflow for a representative amide coupling.

Conclusion

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a specialty chemical with significant potential as a building block and intermediate in the fields of pharmaceutical development and fine chemical synthesis. Its structure combines the advantageous properties of the morpholine scaffold with the reactivity of a secondary amine. While detailed application data is sparse, its utility can be confidently inferred from established chemical principles and the known value of its constituent functional groups. Adherence to stringent safety protocols, derived from data on analogous compounds, is essential for its handling and use in a research and development context.

References

-

Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering. ([Link])

-

Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC. ([Link])

-

LabAlley. (2025). Morpholine - SAFETY DATA SHEET. ([Link])

-

Carl ROTH. (2022). Safety Data Sheet: Morpholine. ([Link])

-

Redox. (2022). Safety Data Sheet Morpholine. ([Link])

-

Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. ([Link])

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. ([Link])

-

Organic Chemistry Portal. (2024). Morpholine synthesis. ([Link])

-

ResearchGate. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ([Link])

-

Amines & Plasticizers Limited. N-Ethyl Morpholine* (NEM). ([Link])

-

U.S. Environmental Protection Agency. N-Ethyl-3-(4-methoxyphenyl)propan-1-amine Properties. ([Link])

-

Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. ([Link])

-

Chemsrc. N-Ethyl-1-propanamine | CAS#:20193-20-8. ([Link])

-

National Institute of Standards and Technology. 1-Propanamine, N-ethyl-. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13212932, N-Ethyl-3-phenylpropylamine. ([Link])

-

Ataman Kimya. N-ETHYL PROPYLAMINE. ([Link])

Sources

- 1. N-Ethyl-3-(4-morpholinyl)-1-propanamine | CAS 915921-49-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. amines.com [amines.com]

- 3. 1-Propanamine, N-ethyl- (CAS 20193-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Propanamine, N-ethyl- [webbook.nist.gov]

- 5. scispace.com [scispace.com]

- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. redox.com [redox.com]

- 13. chemos.de [chemos.de]

- 14. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]

solubility profile of N-Ethyl-3-(4-morpholinyl)-1-propanamine in organic solvents

Topic: Solubility Profile of N-Ethyl-3-(4-morpholinyl)-1-propanamine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS: 915921-49-2; Formula: C

This unique architecture imparts an amphiphilic character , rendering the molecule soluble in a broad spectrum of polar and moderately non-polar solvents.[1][2] However, its basicity (pKa

Physicochemical Characterization & Structural Analysis

To predict solubility behavior without exhaustive empirical testing, we must analyze the structure-property relationships (SPR) of the molecule.

Structural Moieties & Solvation Mechanisms

| Moiety | Chemical Nature | Interaction Mechanism | Solubility Impact |

| Morpholine Ring | Heterocyclic Ether / | H-Bond Acceptor (O, N) | Enhances water/alcohol solubility. |

| Propyl Linker | Aliphatic Chain ( | Van der Waals Forces | Increases lipophilicity; aids solubility in DCM/Toluene.[1] |

| Secondary Amine ( | H-Bond Donor/Acceptor | Key site for polarity; enables salt formation. |

Calculated Properties (In Silico)

-

LogP (Octanol/Water): Estimated at 0.5 – 0.9 .[1] This range indicates the molecule is not purely lipophilic nor purely hydrophilic, sitting in the "Goldilocks" zone of high miscibility with organic solvents like Ethanol and Dichloromethane (DCM).[2]

-

pKa:

Solubility Landscape: Predicted & Empirical Guidelines

The following profile is derived from the "Like Dissolves Like" principle and empirical data from structurally analogous morpholine-propyl-amines.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible / High | Strong H-bonding with morpholine oxygen and secondary amine protons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Favorable dipole-dipole interactions; excellent for extraction from basic aqueous layers. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates the polar amine centers effectively.[2] |

| Aromatic | Toluene, Benzene | Moderate to High | The propyl/ethyl alkyl chains provide sufficient lipophilic surface area for solvation.[1][2] |

| Aliphatic | Hexane, Heptane, Pentane | Low to Moderate | Phase separation possible at low temps.[2] The polar amine/ether functions compete with alkyl chain solvation.[1] |

| Ethers | THF, Diethyl Ether, MTBE | High | Good compatibility; useful for precipitation if converted to HCl salt.[2] |

Critical Phase Behavior (The "Oiling Out" Phenomenon)

Researchers often observe that N-Ethyl-3-(4-morpholinyl)-1-propanamine does not crystallize easily but instead forms an "oil" in non-polar solvents.

-

Cause: The molecule's flexibility and lack of rigid aromaticity (outside the morpholine chair) lower the lattice energy, inhibiting crystallization.[2]

-

Mitigation: To isolate as a solid, conversion to a salt (e.g., Dihydrochloride or Oxalate) is recommended, which drastically alters the solubility profile (insoluble in ether/hexane; soluble in water).[2]

Experimental Protocol: Saturation Shake-Flask Method

Do not rely solely on literature values. For critical drug development workflows (e.g., formulation or recrystallization), you must generate self-validating data.[2]

Workflow Diagram (DOT/Graphviz)[1]

Figure 1: Standardized Saturation Shake-Flask Workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Weigh approximately 50 mg of N-Ethyl-3-(4-morpholinyl)-1-propanamine into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Visual Inspection:

-

If clear: Solubility is >200 mg/mL .[1] Stop here (classified as "Highly Soluble").

-

If undissolved material remains: Proceed to step 4.

-

-

Equilibration: Agitate (shaker or stir bar) at 25°C

1°C for 24 hours. -

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a syringe filter compatible with the solvent (e.g., PTFE for organics).

-

Quantification:

Implications for Drug Development & Synthesis

Understanding the solubility profile allows for "Process Intensification" during synthesis and purification.[1]

Acid-Base Extraction Strategy (Purification)

Because the molecule is an amine, its solubility can be toggled using pH:

-

Reaction Mixture: Dissolve crude in DCM (High Solubility).

-

Wash: Extract with Acidic Water (pH 2) . The amine protonates (

) and moves to the aqueous phase.[1] Impurities remain in DCM.[1] -

Recovery: Basify the aqueous phase (pH > 12) with NaOH. The amine deprotonates (Free Base) and becomes insoluble in water but soluble in organics.[1]

-

Extract: Extract back into DCM or Ethyl Acetate.

Salt Formation for Solid Handling

For drug formulation, the liquid free base is often inconvenient.[1]

-

Protocol: Dissolve the free base in Ethanol (High Sol.) and add HCl in Dioxane .

-

Result: The hydrochloride salt will precipitate (Low Sol. in Ethanol/Ether mixtures), allowing for filtration of a stable solid.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 915921-49-2. Retrieved from [Link]

-

Bergström, C. A., et al. (2016).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) Analysis of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Preamble: A Proactive Approach to Laboratory Safety

In the fast-paced environments of research and drug development, a deep and practical understanding of the chemical reagents we handle is not merely a regulatory requirement; it is the bedrock of scientific integrity and personnel safety. N-Ethyl-3-(4-morpholinyl)-1-propanamine is a versatile morpholine derivative utilized in various synthetic applications. However, its utility is matched by a significant hazard profile that demands rigorous analysis and respect. This guide moves beyond a superficial reading of the Safety Data Sheet (SDS). It is designed to provide researchers, scientists, and drug development professionals with an in-depth, actionable framework for interpreting the SDS of this compound, enabling a proactive, rather than reactive, safety culture. We will deconstruct the core sections of a typical SDS, layering the regulatory data with field-proven insights to ensure every experimental choice is informed by a comprehensive understanding of the risks and the causality behind mitigation protocols.

Chapter 1: Physicochemical Identity and Hazard Synopsis

A thorough safety analysis begins with unequivocally identifying the compound and understanding its fundamental physical properties, which dictate its behavior in the laboratory environment.

1.1 Compound Identification

It is critical to use the CAS (Chemical Abstracts Service) number as the primary identifier to eliminate any ambiguity that can arise from different naming conventions.

-

Chemical Name: N-Ethyl-3-(4-morpholinyl)-1-propanamine

-

Synonyms: 4-(3-(Ethylamino)propyl)morpholine

-

CAS Number: 2679-13-2[1]

-

Molecular Formula: C₉H₂₀N₂O[2]

-

Molecular Weight: 172.27 g/mol [2]

1.2 Physicochemical Properties and Their Implications

The physical state and properties of a substance are the first clues to its potential for exposure and the engineering controls that will be necessary.

| Property | Value | Scientific Implication & Handling Insight |

| Physical State | Liquid | As a liquid, the primary routes of exposure are direct skin/eye contact and inhalation of vapors. The potential for aerosolization during transfer or mixing must be considered. |

| Odor | Strong, ammonia-like | The amine functional groups give this compound a characteristic odor. While this may serve as an indicator of a leak, olfactory fatigue can occur, making it an unreliable warning sign for prolonged, low-level exposure. Rely on engineering controls, not your sense of smell. |

| Flammability | Flammable Liquid | The compound is designated as a flammable liquid.[3][4][5] This necessitates storage in a dedicated flammables cabinet and strict avoidance of ignition sources like sparks, open flames, and hot surfaces during handling.[3][5][6] All equipment used must be properly grounded to prevent static discharge.[3][5][7] |

Chapter 2: In-Depth Toxicological Risk Assessment

This chapter deciphers the health hazard information, translating GHS (Globally Harmonized System) classifications into a tangible understanding of the risk to laboratory personnel.

2.1 GHS Hazard Classification: The Core of the Risk Profile

The SDS for this class of compounds consistently highlights a severe hazard profile.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4] This is a primary and immediate danger. The "1B" sub-categorization indicates that the corrosive action is observable within 1 hour of exposure.

-

Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[4] Contact can lead to irreversible damage, including blindness.[3][6] This classification underscores the mandatory use of chemical splash goggles and, often, a face shield.

-

Acute Toxicity: The compound is often listed as harmful if swallowed and may be harmful or toxic in contact with skin or if inhaled.[3][5][6][8]

The causality behind the severe corrosivity lies in the amine functional groups. Amines are basic and can readily react with and denature proteins in tissues, leading to rapid chemical burns and cell death upon contact.

2.2 Logical Workflow for Hazard Assessment

A systematic approach is essential when evaluating the risks before starting any experiment. The following diagram illustrates a decision-making workflow based on the SDS hazard profile.

Caption: Hazard Assessment Workflow for Corrosive & Flammable Amines.

Chapter 3: Proactive Exposure Control & PPE Protocols

Translating toxicological data into practice requires a multi-layered defense strategy encompassing engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

3.1 Engineering Controls: The First Line of Defense

Given the compound's volatility and corrosivity, primary reliance on PPE is insufficient.

-

Chemical Fume Hood: All handling of N-Ethyl-3-(4-morpholinyl)-1-propanamine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The hood contains vapors and provides a physical barrier against splashes.

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[9] Work areas should be equipped with safety showers and eyewash stations that are located close to the workstation.[4][6]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be specific to the hazards identified.

-

Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[4] Double-gloving is recommended during transfers of significant quantities. It's crucial to know the breakthrough time of the specific glove material against this chemical or class of chemicals.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4] Due to the severe eye damage classification (Category 1), a face shield worn over the goggles is required when handling larger volumes or during procedures with a high splash risk.[4]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An impervious apron may be necessary for larger-scale work.

Protocol: PPE Selection and Use

-

Pre-Donning Inspection: Visually inspect all PPE for defects (cracks in goggles, holes in gloves) before use.

-

Donning Sequence:

-

Wash hands thoroughly.

-

Don lab coat, ensuring it is fully buttoned.

-

Don chemical splash goggles.

-

Don face shield (if required).

-

Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

During Use: Be mindful of actions that could compromise PPE. If gloves become contaminated, remove and replace them immediately using the proper technique to avoid skin contact.

-

Doffing Sequence (to prevent self-contamination):

-

Remove gloves using a glove-to-glove, then skin-to-skin technique.

-

Remove face shield.

-

Remove lab coat, turning it inside out as it is removed.

-

Remove goggles.

-

Wash hands thoroughly with soap and water.

-

Chapter 4: Emergency Response & First Aid Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

4.1 First Aid Measures

Immediate and decisive action is critical to mitigate injury from exposure.

-

Skin Contact: Take off immediately all contaminated clothing.[3][9] Immediately flush the skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large. Seek immediate medical attention.[3][4][9]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[3][9] Remove contact lenses if present and easy to do.[3][4][9] Continue rinsing for at least 15 minutes, holding the eyelids open. It is imperative to call for immediate medical attention/an ophthalmologist.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9]

-

Ingestion: Rinse mouth with water.[3][4][9] Do NOT induce vomiting , as this can cause secondary damage to the esophagus.[3][4][9] Seek immediate medical attention.[3][9]

4.2 Spill and Fire Response

-

Spill: Evacuate non-essential personnel.[6] Remove all ignition sources.[5][6] Ventilate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Do not use combustible materials like paper towels to absorb the initial spill. Collect the absorbed material into a suitable, closed container for disposal.[5][8]

-

Fire: For small fires, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[3][4][6] Do not use a direct water jet, as it may scatter the flammable liquid and spread the fire.[4] For larger fires, evacuate the area and call emergency services.

Emergency Response Flowchart

Caption: Decision Flowchart for Emergency Response Procedures.

Chapter 5: Chemical Stability, Storage, and Incompatibility

Proper storage is a critical, proactive safety measure.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6][8][9] The storage area should be designated for flammable, corrosive liquids and be locked up or otherwise secured.[3][4][9][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and nitrosating agents.[4][6] The reaction with nitrosating agents is particularly hazardous as it can form N-nitroso compounds, which are often carcinogenic.

Chapter 6: Disposal and Environmental Fate

All waste generated, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Disposal Protocol: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][9][10] Do not dispose of down the drain.[8][9] The high aquatic toxicity often associated with such amines means that release into the environment must be prevented.[8]

Conclusion

The safe handling of N-Ethyl-3-(4-morpholinyl)-1-propanamine is a clear example of where scientific diligence and safety protocols are inextricably linked. A comprehensive analysis of its SDS reveals a substance that is corrosive, flammable, and acutely toxic, demanding the highest level of respect and control. By moving beyond mere compliance and embedding the principles of hazard assessment, exposure control, and emergency preparedness into every workflow, we, as scientists and researchers, uphold our primary responsibility: to conduct our work in a manner that ensures the safety of ourselves, our colleagues, and our community.

References

-

EP HT PART B SAFETY DATA SHEET. Sika. [Link]

-

Substance Information. ECHA - European Chemicals Agency. [Link]

-

N-Ethyl-1-propanamine Safety Data Sheet. Chemsrc. [Link]

-

(S)-3-amino-1-methylazetidin-2-one. Bide Pharmatech. [Link]

-

N-ETHYL PROPYLAMINE. Ataman Kimya. [Link]

Sources

- 1. CAS:73429-59-1, (S)-3-氨基-1-甲基氮杂环丁烷-2-酮-毕得医药 [bidepharm.com]

- 2. N-Ethyl-3-(4-morpholinyl)-1-propanamine | CAS 915921-49-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. cs-nri.com [cs-nri.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Precision Thermodynamics of Morpholine-Based Amine Intermediates

A Technical Guide for Process Optimization and Drug Development

Executive Summary

Morpholine (

This guide moves beyond standard property tables to analyze the causality between molecular architecture and macroscopic thermodynamic behavior. For the process engineer, we dissect Vapor-Liquid Equilibrium (VLE) deviations essential for distillation design. For the medicinal chemist, we examine solution chemistry and

Molecular Architecture & Thermodynamic Significance

The thermodynamic behavior of morpholine intermediates is dictated by their heterocycloalkane structure. Unlike linear amines, morpholine exists predominantly in a chair conformation , which minimizes torsional strain.

-

The Dual-Center Effect: The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom acts as both a donor (in secondary amines) and an acceptor. This allows for the formation of complex supramolecular networks in solution.

-

Dipolar Interactions: The vector sum of the C-N and C-O dipoles results in a significant dipole moment (

for morpholine), driving high solubility in polar solvents like water and alcohols.

Structural Logic Flow

The following diagram illustrates how molecular features translate into observable thermodynamic phenomena.

Figure 1: Causality map linking morpholine's molecular structure to macroscopic thermodynamic properties.

Phase Equilibrium (VLE) and Volatility[2]

For process scientists designing purification units, the Vapor-Liquid Equilibrium (VLE) of morpholine mixtures is the governing parameter. Morpholine systems frequently exhibit negative deviations from Raoult’s Law when mixed with water or alcohols, indicating that adhesive forces (Morpholine-Solvent) are stronger than cohesive forces (Morpholine-Morpholine).

Binary Systems Analysis

| Binary System | Interaction Type | Deviation Type | Engineering Implication |

| Morpholine + Water | Strong H-Bonding | Negative | Difficult separation; high reflux ratios required. Zeotropic but low relative volatility.[2] |

| Morpholine + Methanol | H-Bonding | Negative | Exothermic mixing; requires heat removal during blending. |

| N-Methylmorpholine + Water | Hydrophobic Hydration | Complex | Presence of methyl group disrupts H-network slightly, increasing volatility compared to parent morpholine. |

Thermodynamic Consistency

When evaluating VLE data for these intermediates, "Area Tests" (Redlich-Kister) are standard. However, for high-precision applications, the Point-to-Point Test (Van Ness method) is superior because it validates individual data points against the Gibbs-Duhem equation.

Technical Insight: In the distillation of N-methylmorpholine (NMM), trace water can significantly alter the fugacity coefficients. Using the NRTL (Non-Random Two-Liquid) model is recommended over Wilson equations for these systems due to the local composition heterogeneity introduced by the hydrophobic methyl group.

Volumetric and Transport Properties[2][3][4][5][6][7]

Understanding density (

Excess Molar Volume ( )

The excess molar volume is defined as:

For morpholine-water systems,

-

Mechanism: The water molecules fit into the "interstitial spaces" of the morpholine network, and strong H-bonds contract the intermolecular distance.

-

NMM Comparison: N-methylmorpholine shows a more negative

in some organic mixtures due to the efficient packing of the planar methyl group, but in water, the hydrophobic effect dominates.

Viscosity Deviation ( )

Morpholine solutions exhibit positive viscosity deviations (

Solution Chemistry & pKa

For drug development, the acid dissociation constant (

-

Morpholine

: ~8.36 (at 25°C). -

N-Methylmorpholine

: ~7.38 (at 25°C).

Temperature Dependence:

The

Experimental Protocols

To generate the high-quality data discussed above, rigorous experimental protocols are required. Below are the standard methodologies for Densimetry and Ebulliometry.

Protocol: High-Precision Densimetry (Vibrating Tube)

Objective: Determine excess molar volumes with uncertainty

-

Calibration:

-

Inject ultra-pure deionized water (Type I) and dry air at

. -

Verify against IUPAC water density standards.

-

-

Sample Preparation:

-

Prepare binary mixtures by mass (weighing precision

) to avoid volume non-additivity errors. -

Degassing: Sonicate all samples for 15 minutes to remove dissolved air, which affects oscillation frequency.

-

-

Measurement:

-

Inject sample into the U-tube oscillator.

-

Wait for thermal equilibrium (

). -

Record period of oscillation (

). -

Calculate density:

(where A and B are apparatus constants).

-

Protocol: VLE Determination (Ebulliometry)

Figure 2: Workflow for isobaric VLE measurement using a recirculating still.

Case Study: N-Methylmorpholine N-oxide (NMMO)[8]

Application: Solvent for cellulose (Lyocell process). Thermodynamic Challenge: NMMO is thermally unstable and prone to runaway decomposition (exothermic).

-

Melting Point Depression: Pure NMMO melts at ~170°C, but the monohydrate (

) melts at ~75°C. -

Safety Engineering: The phase diagram of NMMO/Water is critical. Operating with too little water leads to crystallization (plugging); too much water reduces solvent power for cellulose.

-

Key Metric: The activity of water (

) in NMMO mixtures must be carefully controlled. VLE data allows engineers to maintain the "golden zone" of hydration where cellulose solubility is maximized without risking thermal decomposition.

References

-

Vapor-Liquid Equilibrium of Morpholine Systems Experimental Binary Vapor Liquid Equilibrium Data of Morpholine with Methanol, 1–Propanol and 2–Ethoxyethanol. 4

-

Excess Molar Volumes of Aqueous Morpholine Density and excess molar volumes of aqueous solutions of morpholine and methylmorpholine at temperatures from 298.15 K to 353.15 K. 5[6][5]

-

N-Methylmorpholine Physical Properties N-Methylmorpholine - NIST WebBook & Wikipedia Data. 7

-

Morpholine in Drug Discovery Occurrence of Morpholine in Central Nervous System Drug Discovery. 8[1][9][10]

-

Thermodynamic Properties of Binary Mixtures Thermodynamics and transport properties of binary liquid mixtures at various temperatures (Morpholine with alkoxyethanols). 11

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: pKa Values and Basicity of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Executive Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a diamine linker characterized by two distinct basic centers: a heterocyclic tertiary amine (morpholine ring) and an acyclic secondary amine (N-ethylamino chain). It serves as a critical intermediate in the synthesis of pharmaceutical agents, often utilized to modulate the solubility and pharmacokinetic profile of drug candidates.

This guide provides a rigorous analysis of the molecule's acid-base properties. Based on structural fragmentation analysis and empirical data from close analogs, the molecule exhibits two ionization constants (pKa values) :

-

pKa₁ (Secondary Amine): ~10.6 – 10.8 (Dominant basic center)

-

pKa₂ (Morpholine Nitrogen): ~7.0 – 7.5 (Secondary basic center)

At physiological pH (7.4), the molecule exists predominantly as a dication or monocation , conferring high aqueous solubility.

Structural Analysis & Pharmacophore Dissection

To accurately predict and rationalize the basicity, we must dissect the molecule into its constituent pharmacophores. The structure consists of a morpholine ring connected via a propylene (

Chemical Structure Diagram[1]

Figure 1: Structural dissection of N-Ethyl-3-(4-morpholinyl)-1-propanamine highlighting the two nitrogen centers.

pKa Values and Basicity Analysis

The basicity of this molecule is governed by the availability of the lone pair electrons on the two nitrogen atoms. We analyze them in order of decreasing basicity (highest pKa to lowest pKa).

Site 1: The Acyclic Secondary Amine (Dominant Base)[1]

-

Functional Group: N-Ethylamino group (

) -

Estimated pKa: 10.6 – 10.8

-

Mechanistic Insight:

-

Inductive Effect (+I): The nitrogen is flanked by two alkyl groups (an ethyl group and the propyl linker). Alkyl groups are electron-donating, which increases electron density on the nitrogen, stabilizing the resulting ammonium cation (

). -

Solvation: As a secondary amine, the conjugate acid has two

protons available for hydrogen bonding with water, providing significant solvation stabilization. -

Comparison: This value aligns closely with experimental data for N-ethylpropylamine (pKa ≈ 10.76) and diethylamine (pKa ≈ 10.98).

-

Site 2: The Morpholine Nitrogen (Weaker Base)[1]

-

Functional Group: N-Alkyl Morpholine Ring

-

Estimated pKa: 7.0 – 7.5

-

Mechanistic Insight:

-

Inductive Effect (-I): The oxygen atom within the morpholine ring is highly electronegative. It pulls electron density away from the ring nitrogen through the sigma bond framework (2 carbons away), significantly reducing the basicity compared to a standard piperidine ring (pKa ~11).

-

Coulombic Repulsion: In a titration from high pH to low pH, the secondary amine (Site 1) protonates first. The resulting positive charge exerts a field effect that repels the second incoming proton at the morpholine site, slightly lowering its pKa compared to a neutral N-ethylmorpholine (typically pKa ~7.7).

-

Comparison: N-Methylmorpholine has an experimental pKa of 7.[1]38. Given the propyl linker, the value for this molecule is expected to be in the 7.0–7.5 range.

-

Quantitative Summary Table

| Basic Center | Functional Group | Hybridization | Est. pKa (Conj. Acid) | Protonation State at pH 7.4 |

| Primary Site | Secondary Amine (Acyclic) | 10.7 ± 0.2 | > 99.9% Protonated (+) | |

| Secondary Site | Morpholine Nitrogen (Cyclic) | 7.3 ± 0.3 | ~ 50% Protonated (+) |

Physicochemical Implications

Understanding the pKa is vital for predicting the molecule's behavior in biological and chemical systems.

Species Distribution (Microspecies)

At physiological pH (7.4), the secondary amine is fully protonated. The morpholine nitrogen is near its pKa, meaning it exists in equilibrium between neutral and protonated forms. Consequently, the molecule exists primarily as a mixture of monocations (+1) and dications (+2) .

Figure 2: Protonation cascade of N-Ethyl-3-(4-morpholinyl)-1-propanamine as pH decreases.

Solubility and LogD

-

pH 1-6: High solubility. The dicationic nature disrupts crystal lattices and interacts strongly with water.

-

pH 7.4: Moderate-High solubility. The permanent positive charge on the secondary amine ensures it remains soluble in aqueous media.

-

pH > 11: Low solubility. The molecule becomes neutral and oily. Extraction into organic solvents (DCM, Ethyl Acetate) is most efficient at this pH.

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended.

Potentiometric Titration (Gold Standard)

This method determines the exact pKa values by monitoring the pH change upon addition of a titrant.

-

Preparation: Dissolve 5-10 mg of the amine in 20 mL of degassed water/KCl (0.1 M ionic strength).

-

Acidification: Add excess HCl (0.1 M) to fully protonate both sites (starting pH ~ 2.0).

-

Titration: Titrate with standardized NaOH (0.1 M) under inert gas (

or -

Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.[2][3] The first inflection (low pH) corresponds to the morpholine deprotonation; the second (high pH) corresponds to the secondary amine.

-

Calculation: Use the Bjerrum method or Gran plot analysis to extract pKa values.

NMR Titration (Site Assignment)

If ambiguity remains regarding which nitrogen corresponds to which pKa,

-

Method: Monitor the chemical shift (

) of the protons adjacent to the nitrogens (the -

Observation: The chemical shift of the methylene protons next to the secondary amine will shift significantly around pH 10.7. The ring protons of the morpholine will shift around pH 7.3.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link]

-

ChemBK (2024). N-Ethylpropylamine - Physico-chemical Properties and Predicted pKa. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). N-Ethylpropylamine Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Ataman Chemicals. Technical Data Sheet: 3-Morpholinopropylamine. Retrieved from [Link]

- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Methodological & Application

Application Note: Selective Reductive Amination of 4-(3-Ethylaminopropyl)morpholine

Abstract & Scope

This guide details the protocol for the reductive amination of 4-(3-Ethylaminopropyl)morpholine (CAS: 123-00-2) with various aldehydes to synthesize tertiary amine derivatives. This specific amine substrate presents unique challenges due to its diamine character (containing both a reactive secondary amine and a non-reactive tertiary morpholine ring) and high aqueous solubility.

The protocol prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high selectivity for iminium ions, minimizing side reactions such as direct reduction of the aldehyde. A secondary "Green Chemistry" protocol using catalytic hydrogenation is provided for scale-up scenarios.

Chemical Profile & Reactivity Analysis

Substrate Analysis

-

Compound: 4-(3-Ethylaminopropyl)morpholine

-

Reactive Site: The acyclic secondary amine (

-ethyl group). -

Non-Reactive Site: The cyclic tertiary amine (morpholine ring).

-

pKa Considerations: The molecule is diprotic. The secondary amine (pKa ~10.5) is sufficiently nucleophilic to attack carbonyls, but the morpholine ring (pKa ~8.3) increases the overall polarity, complicating the workup.

Reaction Mechanism

Unlike primary amines which form imines, this secondary amine reacts with aldehydes to form a positively charged iminium ion . This intermediate is electrophilic and is rapidly reduced by the hydride source.

Key Advantage of STAB: Sodium triacetoxyborohydride is mild.[1] It reduces the iminium ion much faster than it reduces the aldehyde starting material, allowing for a "one-pot" procedure without ensuring complete intermediate formation prior to reductant addition.[2]

Figure 1: Mechanistic pathway for the reductive amination of a secondary amine. Note the critical Iminium Ion intermediate which is the specific target of the STAB reducing agent.

Protocol A: Sodium Triacetoxyborohydride (Standard)

Application: Discovery chemistry, library synthesis, acid-sensitive substrates.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Amine Substrate | 1.0 | Nucleophile |

| Aldehyde | 1.1 - 1.2 | Electrophile (Slight excess ensures conversion) |

| STAB | 1.4 - 1.5 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| DCE or DCM | Solvent | 0.1 - 0.2 M Concentration |

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve 4-(3-Ethylaminopropyl)morpholine (1.0 equiv) in 1,2-Dichloroethane (DCE).

-

Note: DCM can be used if DCE is restricted, but DCE allows for higher temperatures if the reaction is sluggish.

-

-

Activation: Add the Aldehyde (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.5 equiv).

-

Observation: The solution may warm slightly.[3] Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

-

Caution: Gas evolution (hydrogen) is possible but usually minimal compared to NaBH4.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

-

TLC Tip: Use a staining solution (Ninhydrin or KMnO4) as UV activity may be low for aliphatic amines.

-

-

Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

Critical Workup (The "Dual-Base" Extraction)

Because the product contains a morpholine ring and a newly formed tertiary amine, it is highly polar . Standard extraction often leads to low yields.

-

Basification: Adjust the aqueous layer pH to >12 using 1N NaOH.

-

Why: You must ensure both nitrogen centers are fully deprotonated (free base) to force them into the organic layer.

-

-

Extraction: Extract 3x with DCM (Dichloromethane).

-

Pro Tip: If the product is stubborn, use a mixture of CHCl3:IPA (3:1) as the extraction solvent. This increases the polarity of the organic phase.

-

-

Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: Catalytic Hydrogenation (Green Alternative)

Application: Scale-up, non-halogenated solvent requirements.

Reagents[1][3][4][5]

-

Catalyst: Pd/C (10% wt loading), typically 5-10% by weight of substrate.

-

Solvent: Ethanol or Methanol (anhydrous).

-

Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30-50 psi).

Procedure

-

Dissolve amine and aldehyde (1:1 ratio) in Ethanol.

-

Add Pd/C catalyst carefully (under Nitrogen or Argon to prevent ignition).

-

Purge flask with H2 gas.

-

Stir vigorously under H2 atmosphere for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Safety: Do not let the catalyst dry out on the filter paper; it is pyrophoric. Keep it wet with water/solvent.

-

-

Concentrate filtrate to obtain crude product.

Analytical Validation & Troubleshooting

Expected Analytical Signatures

| Method | Signal | Interpretation |

| 1H-NMR | 9.5-10.0 ppm | Disappearance of aldehyde proton (CHO). |

| 1H-NMR | 2.2-2.8 ppm | Shift/Broadening of the |

| LC-MS | [M+H]+ | Mass should correspond to Amine MW + Aldehyde MW - 16 (Oxygen). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Steric hindrance or wet solvent. | Add 3Å Molecular Sieves to sequester water. Heat to 40°C. |

| Low Yield (Aqueous Loss) | Product is too polar/protonated. | Crucial: Ensure pH > 12 during extraction. Saturate aqueous layer with NaCl (Salting out). Use CHCl3/IPA extraction. |

| Aldehyde Reduction | STAB is old/decomposed. | Use fresh STAB. Ensure Acetic Acid is present to accelerate iminium formation over aldehyde reduction. |

Workflow Visualization

Figure 2: Operational workflow for the STAB-mediated reductive amination.

References

-

Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. [Link]

-

Tripathy, P. B., et al. (2018). "Reductive Amination: A Robust Method for the Synthesis of Amines."[4][6] Organic Preparations and Procedures International, 50(5), 417-463. [Link]

-

University of Rochester. "Workup for Removing Amines and Amphoteric Compounds." Not Voodoo X.[Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. DSpace [open.bu.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine Derivatives

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical, biological, and metabolic properties.[1] Its frequent appearance in approved pharmaceuticals and experimental drugs stems from its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile synthetic building block.[1][2] The morpholine ring can act as a pharmacophore, directly interacting with biological targets, or as a scaffold to orient other functional groups, ultimately enhancing potency and optimizing pharmacokinetic profiles.[1][2]

This guide provides detailed, field-proven protocols for the synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine and its derivatives. This specific scaffold combines the benefits of the morpholine moiety with a flexible aminopropyl chain, making it a valuable precursor for developing novel therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[3][4] We will explore two primary synthetic strategies: reductive amination and direct N-alkylation, elucidating the rationale behind each step to empower researchers to not only replicate these methods but also adapt them for the creation of diverse chemical libraries.

Strategic Overview: Pathways to N-Alkylated Propylamines

The synthesis of secondary amines like N-Ethyl-3-(4-morpholinyl)-1-propanamine can be approached from two principal directions. The choice of method depends on the availability of starting materials, desired scale, and control over side-product formation.

-

Reductive Amination: This is often the preferred method for its high selectivity and efficiency.[5] It involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in the same pot to the desired secondary amine.[6][7] This strategy elegantly avoids the common problem of over-alkylation.

-

Direct N-Alkylation: This classic SN2 approach involves treating a primary amine with an alkyl halide. While straightforward, its primary drawback is the potential for multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and lower yields.[8]

Below, we present detailed protocols for both methodologies, enabling scientists to choose the most suitable path for their research objectives.

Protocol 1: Synthesis via One-Pot Reductive Amination (Preferred Method)

This protocol details the synthesis of the target compound from 3-(morpholino)propanal and ethylamine. The one-pot nature of this reaction, where imine formation and reduction occur concurrently, is highly efficient. The key to success lies in using a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde.

Causality & Mechanistic Insight

The reaction proceeds in a mildly acidic environment (pH ~5-6). This acidity is crucial as it catalyzes the dehydration of the hemiaminal intermediate to form the C=N double bond of the imine. The resulting imine is then protonated to form an electrophilic iminium ion. We utilize sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that does not readily reduce aldehydes or ketones at this pH but is highly effective at reducing the more electrophilic iminium ion.[6][7][8] This selectivity is the cornerstone of the one-pot procedure's success.

Experimental Workflow Diagram

Caption: Workflow for one-pot reductive amination synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. |

| 3-(Morpholino)propanal | C₇H₁₃NO₂ | 143.18 | 1.43 g | 1.0 |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | ~0.82 mL | 1.2 |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.75 g | 1.2 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.1 mL | Catalyst |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | Work-up |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying |

| Silica Gel | SiO₂ | 60.08 | As needed | Chromatography |

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(morpholino)propanal (1.43 g, 10.0 mmol).

-

Solvent and Amine Addition: Dissolve the aldehyde in methanol (50 mL). Add ethylamine solution (70% in H₂O, ~0.82 mL, 12.0 mmol) to the flask.

-

pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper). Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.

-

Reductant Addition: In a single portion, add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment. The reaction is typically accompanied by gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. The product spot should be less polar than the starting aldehyde.

-

Work-up - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

-

Work-up - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure N-Ethyl-3-(4-morpholinyl)-1-propanamine.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol describes the synthesis from 3-(4-morpholinyl)-1-propanamine and an ethylating agent like ethyl iodide. While conceptually simpler, this method requires careful control to minimize the formation of the di-alkylated tertiary amine.

Causality & Mechanistic Insight

This reaction is a standard nucleophilic substitution (SN2), where the primary amine acts as the nucleophile attacking the electrophilic carbon of the ethyl halide. The primary challenge is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor mono-alkylation, a large excess of the starting amine is typically used, ensuring the ethyl halide is more likely to encounter a molecule of the primary amine rather than the product. The inclusion of a mild base like potassium carbonate is essential to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation and deactivation of the starting amine.

Experimental Workflow Diagram

Caption: Workflow for direct N-alkylation synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. |

| 3-(4-Morpholinyl)-1-propanamine | C₇H₁₆N₂O | 144.22 | 4.33 g | 3.0 |

| Ethyl Iodide | C₂H₅I | 155.97 | 1.56 g (0.81 mL) | 1.0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 2.0 |

| Acetonitrile (ACN) | CH₃CN | 41.05 | 50 mL | Solvent |

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask, combine 3-(4-morpholinyl)-1-propanamine (4.33 g, 30.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in acetonitrile (50 mL).

-

Reagent Addition: Stir the suspension vigorously. Slowly add ethyl iodide (0.81 mL, 10.0 mmol) dropwise over 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to observe the consumption of ethyl iodide and the formation of the product. Note the potential formation of a higher Rf byproduct (the tertiary amine).

-

Work-up - Filtration: Cool the reaction to room temperature and filter off the potassium carbonate and potassium iodide salts. Wash the solid cake with a small amount of acetonitrile.

-

Work-up - Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Work-up - Extraction: Dissolve the residue in DCM (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts and excess starting amine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product mixture.

-

Purification: Purify the crude material by column chromatography on silica gel. This step is critical to separate the desired secondary amine from unreacted primary amine and the di-alkylated tertiary amine byproduct.

Comparison of Synthetic Protocols

| Feature | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |

| Selectivity | High for mono-alkylation | Low; risk of over-alkylation |

| Atom Economy | Good | Poor (requires large excess of amine) |

| Reagents | Requires aldehyde precursor; NaBH₃CN is toxic | Uses simple alkyl halides |

| Work-up | Requires quenching and extraction | Simpler filtration and extraction |

| Purification | Generally straightforward | Can be challenging due to byproducts |

| Overall Recommendation | Preferred method for control and efficiency | Viable, but less efficient and harder to purify |

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized N-Ethyl-3-(4-morpholinyl)-1-propanamine is essential. The following analytical techniques are standard.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see characteristic signals for the ethyl group (a quartet around 2.6 ppm and a triplet around 1.1 ppm), the morpholine ring protons (multiplets around 2.4 ppm and 3.7 ppm), and the propyl chain protons (multiplets between 1.7 and 2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.[9] The use of databases can aid in assigning chemical shifts.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 172.27.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the final purity of the compound, which should typically be >95% for use in further applications.

Conclusion

The synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine and its derivatives is readily achievable through standard organic chemistry techniques. For researchers aiming to build libraries of related compounds with high purity and good yield, the reductive amination protocol is strongly recommended due to its superior control over selectivity. By understanding the mechanistic principles behind these protocols, scientists can confidently synthesize and adapt these valuable chemical scaffolds for their drug discovery and development programs.

References

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

Basset, J. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

-

Ceraso, A. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2725-2748. Available from: [Link]

-

The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. Available from: [Link]

-

Chemistry Steps. Reductive Amination. Available from: [Link]

-

Boehringer Ingelheim Pharmaceuticals, Inc. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

- Google Patents. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl....

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]

-

Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

- Jaware, J., & Borhade, S. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research.

-

PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information - Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available from: [Link]

-

Springer Medizin. Identification and structure characterization of five synthetic opioids.... Available from: [Link]

-

OSTI.gov. The Natural Products Magnetic Resonance Database NP-MRD for 2025. Available from: [Link]

-

Organic Chemistry Portal. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Available from: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. enamine.net [enamine.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. osti.gov [osti.gov]

Technical Guide: Leveraging N-Ethyl-3-(4-morpholinyl)-1-propanamine in Agrochemical Discovery

[1]

CAS: 3578-43-6 Formula: C₉H₂₀N₂O Synonyms: N-Ethyl-3-morpholinopropan-1-amine; 4-[3-(Ethylamino)propyl]morpholine

Executive Summary & Chemical Profile[1][2][3]

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a specialized diamine linker widely utilized in the "Lead Optimization" phase of agrochemical discovery. Unlike commodity intermediates used in bulk manufacturing of older pesticides, this compound serves as a strategic building block for combinatorial library synthesis and physicochemical tuning .

Why This Molecule?

In modern pesticide design, the "morpholinopropyl" moiety is a privileged scaffold. It serves three critical functions:

-

Solubility Enhancement: The tertiary morpholine nitrogen (pKa ~8.4) allows for protonation at physiological pH in plants/fungi, improving phloem mobility.

-

Metabolic Stability: The morpholine ring is resistant to rapid oxidative degradation compared to open-chain alkyl amines.

-

Versatile Conjugation: The secondary N-ethyl amine acts as a nucleophilic handle that prevents over-alkylation (unlike primary amines), ensuring clean formation of amides, ureas, and sulfonamides.

Physicochemical Data Table

| Property | Value | Relevance to Synthesis |

| Molecular Weight | 172.27 g/mol | Stoichiometry calculations. |

| Boiling Point | ~240°C (est) | High boiling point requires vacuum distillation for purification. |

| pKa (calc) | N4 (Morpholine): ~8.4NH (Ethyl): ~10.2 | The secondary amine is more basic/nucleophilic; requires careful pH control during salt formation. |

| Density | ~0.92 g/cm³ | Liquid handling; phase separation in aqueous workups. |

Application I: Synthesis of Novel Carboxamide Fungicides (SDHI Analogues)

Context: Succinate Dehydrogenase Inhibitors (SDHIs) are a premier class of fungicides. Many next-generation SDHIs require a flexible linker between the aromatic "warhead" (e.g., pyrazole or pyridine) and the lipophilic tail. This amine provides that linker.

Experimental Protocol: Schotten-Baumann Amide Coupling

Objective: Couple the amine with a Pyrazole-4-carbonyl chloride to create a library of potential antifungal agents.

Reagents:

-

Substrate: 1-Methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (1.0 eq).

-

Nucleophile: N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.1 eq).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1.1 equivalents of N-Ethyl-3-(4-morpholinyl)-1-propanamine and 1.5 equivalents of DIPEA in anhydrous DCM (concentration ~0.2 M).

-